molecular formula C12H17NO5S B5026276 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid

2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid

Cat. No.: B5026276
M. Wt: 287.33 g/mol
InChI Key: MIIYJXDRHAFGTI-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid is an organic compound characterized by its unique chemical structure, which includes a methoxy group, dimethylphenyl group, and a sulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid typically involves the sulfonylation of an appropriate amine precursor with a sulfonyl chloride derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)sulfonylamino]propanoic acid
  • 2-[(4,5-Dimethylphenyl)sulfonylamino]propanoic acid
  • 2-[(2-Methoxy-4-methylphenyl)sulfonylamino]propanoic acid

Uniqueness

2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its binding affinity and specificity in biochemical applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-7-5-10(18-4)11(6-8(7)2)19(16,17)13-9(3)12(14)15/h5-6,9,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIYJXDRHAFGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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